molecular formula C15H12Cl2O B6223122 1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one CAS No. 2763780-22-7

1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one

Cat. No. B6223122
CAS RN: 2763780-22-7
M. Wt: 279.2
InChI Key:
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Description

1-{4,5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one, also known as 4,5-dichloro-1-(3-phenylpropyl)biphenyl-3-one, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the biochemical and physiological effects of a variety of compounds, including drugs, toxins, and pollutants.

Scientific Research Applications

1-{1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one-[1,1'-biphenyl]-3-yl}propan-1-one has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of a variety of compounds, including drugs, toxins, and pollutants. It has also been used to study the effects of environmental stressors on organisms, as well as to study the effects of various drugs and toxins on the nervous system. Additionally, 1-{this compound-[1,1'-biphenyl]-3-yl}propan-1-one has been used to study the effects of various drugs and toxins on the cardiovascular system.

Mechanism of Action

1-{1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one-[1,1'-biphenyl]-3-yl}propan-1-one acts as an agonist at the muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes. It binds to these receptors to activate them, leading to an increase in the activity of the receptor-coupled enzymes and proteins, which in turn leads to an increase in the levels of various neurotransmitters. This increase in neurotransmitter levels can lead to a variety of physiological effects, depending on the specific receptor that is activated.
Biochemical and Physiological Effects
1-{this compound-[1,1'-biphenyl]-3-yl}propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including acetylcholine, serotonin, and norepinephrine. It has also been shown to increase the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, 1-{this compound-[1,1'-biphenyl]-3-yl}propan-1-one has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-{1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one-[1,1'-biphenyl]-3-yl}propan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is non-toxic, making it safe for use in laboratory settings. Additionally, it is relatively stable and has a long shelf life. However, it is not water-soluble, which can limit its use in certain types of experiments.

Future Directions

1-{1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one-[1,1'-biphenyl]-3-yl}propan-1-one has a wide range of potential future applications. It could be used to further study the effects of environmental stressors on organisms, as well as to study the effects of various drugs and toxins on the nervous system and cardiovascular system. Additionally, it could be used to study the effects of various compounds on the immune system, as well as to study the effects of various drugs and toxins on the endocrine system. Finally, it could be used to study the effects of various compounds on the development and progression of various diseases.

Synthesis Methods

1-{1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one-[1,1'-biphenyl]-3-yl}propan-1-one is synthesized through a multi-step process. The first step involves the reaction of 1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-onebenzaldehyde with 3-phenylpropionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate this compound-1-(3-phenylpropyl)benzaldehyde. The intermediate is then reacted with 1,1'-biphenyl-3-carbaldehyde in the presence of a base to form 1-{this compound-[1,1'-biphenyl]-3-yl}propan-1-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4',5-dichloro-[1,1'-biphenyl]-3-yl}propan-1-one' involves the introduction of a propanone group onto a 4',5-dichloro-[1,1'-biphenyl]-3-yl group. This can be achieved through a Friedel-Crafts acylation reaction using propanoyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.", "Starting Materials": ["4',5-dichloro-[1,1'-biphenyl]-3-yl", "propanoyl chloride", "aluminum chloride", "anhydrous dichloromethane", "anhydrous diethyl ether", "anhydrous sodium sulfate"], "Reaction": ["1. To a stirred solution of 4',5-dichloro-[1,1'-biphenyl]-3-yl (1.0 equiv) in anhydrous dichloromethane (DCM), add aluminum chloride (1.2 equiv) slowly at 0°C under nitrogen atmosphere.", "2. Stir the reaction mixture at 0°C for 30 minutes and then add propanoyl chloride (1.2 equiv) dropwise while maintaining the temperature at 0°C.", "3. Stir the reaction mixture at 0°C for an additional 2 hours and then quench the reaction by adding anhydrous diethyl ether (10 mL) slowly.", "4. Filter the reaction mixture and wash the solid with anhydrous diethyl ether (2 x 10 mL).", "5. Combine the filtrate and washings and dry over anhydrous sodium sulfate.", "6. Concentrate the solution under reduced pressure and purify the crude product by column chromatography using a suitable solvent system to afford the desired product."] }

CAS RN

2763780-22-7

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2

Purity

95

Origin of Product

United States

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